
Clopidogrel carboxylic acid
概述
描述
Clopidogrel carboxylic acid is a major inactive metabolite of the antiplatelet drug clopidogrel. Clopidogrel is widely used to prevent blood clots in patients with cardiovascular diseases, such as myocardial infarction and stroke. The carboxylic acid derivative is formed through the hydrolysis of clopidogrel and is considered pharmacologically inactive .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel carboxylic acid involves the hydrolysis of clopidogrel. This process can be carried out using various hydrolytic agents under controlled conditions. For instance, clopidogrel can be hydrolyzed using a basic medium, such as sodium hydroxide, followed by neutralization with an acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of clopidogrel using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions: Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or other basic reagents.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed: The primary product formed from the hydrolysis of clopidogrel is this compound itself. No significant by-products are typically observed under controlled conditions .
科学研究应用
Pharmacokinetic Studies
Clopidogrel carboxylic acid is primarily studied for its role in understanding the pharmacokinetics of clopidogrel. As a major metabolite, it provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Method Development for Quantification
Several methods have been developed to quantify this compound in biological samples:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A sensitive method was established for determining this compound levels in human plasma. The method demonstrated a lower limit of quantification of 25 ng/ml with high linearity (r ≥ 0.999) across a range of 25–3000 ng/ml. This technique is crucial for therapeutic drug monitoring in patients treated with clopidogrel .
- High-Performance Liquid Chromatography (HPLC) : Another study validated an HPLC method for measuring the inactive carboxylic acid metabolite alongside the active metabolite of clopidogrel in feline plasma. This study aimed to assess the pharmacokinetics of clopidogrel in cats, highlighting its efficacy over aspirin in preventing thromboembolic diseases .
Therapeutic Drug Monitoring
The quantification of this compound is essential for therapeutic drug monitoring, particularly in patients with cardiovascular diseases. Monitoring the levels of this metabolite can help clinicians adjust dosages to achieve optimal therapeutic effects while minimizing adverse reactions.
Clinical Implications
- Response Variability : Individual responses to clopidogrel can vary significantly due to genetic factors affecting metabolism. By monitoring this compound levels, healthcare providers can identify patients who may not be responding adequately to treatment and adjust their therapy accordingly .
Analytical Chemistry Applications
This compound serves as a reference compound in various analytical applications:
- Impurity Identification : As a pharmaceutical analytical impurity, this compound is used to identify and quantify impurities during drug formulation and stability studies. Its presence can indicate degradation products formed under stress conditions .
- Method Validation : The compound is utilized in validating analytical methods for detecting pharmaceutical impurities, ensuring compliance with regulatory standards during drug development .
Pharmacokinetic Study in Cats
A pilot study involving healthy cats administered with clopidogrel demonstrated the importance of measuring both active and inactive metabolites, including this compound. The study confirmed that monitoring these metabolites could significantly improve treatment outcomes for thromboembolic diseases in veterinary medicine .
Human Plasma Analysis
A study focused on human plasma highlighted the successful application of LC-MS/MS for quantifying this compound, reinforcing its utility in clinical settings for therapeutic monitoring and pharmacokinetic assessments .
作用机制
Clopidogrel carboxylic acid itself is pharmacologically inactive. The parent compound, clopidogrel, requires metabolic activation to exert its antiplatelet effects. Clopidogrel is converted to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .
相似化合物的比较
Ticlopidine: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor but has a different safety profile.
Prasugrel: A newer thienopyridine with a similar mechanism of action but faster onset and greater potency compared to clopidogrel.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding and a different pharmacokinetic profile.
Uniqueness of Clopidogrel Carboxylic Acid: this compound is unique in that it is an inactive metabolite, serving as a marker for the metabolic processing of clopidogrel. Its presence in biological samples helps researchers understand the pharmacokinetics and metabolism of clopidogrel, providing insights into the drug’s efficacy and safety .
生物活性
Clopidogrel carboxylic acid (SR26334) is the primary inactive metabolite of the antiplatelet drug clopidogrel, which is widely used for the prevention of thrombotic events in patients with cardiovascular diseases. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and minimizing adverse effects.
Metabolism and Pharmacokinetics
Clopidogrel is a prodrug that undergoes extensive metabolism primarily in the liver, where it is converted into its active metabolite through a series of enzymatic reactions. Approximately 85% of clopidogrel is hydrolyzed to this compound by carboxylesterases (CES), particularly CES1, which plays a significant role in determining the pharmacokinetic profile of clopidogrel .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (mg/L) | 4.9 ± 1.22 (150 mg dose) |
Tmax (hours) | 0.8 - 1.0 |
Half-life (hours) | 7.2 - 7.6 |
Urinary excretion (%) | 2.2 - 2.4 |
These parameters indicate that this compound reaches peak plasma concentrations relatively quickly after administration and has a moderate elimination half-life, which is important for maintaining effective antiplatelet activity over time .
This compound itself does not exhibit significant antiplatelet activity; rather, it serves as a marker for the pharmacodynamic effects of clopidogrel. The active metabolite formed from clopidogrel interacts with the P2Y12 receptor on platelets, leading to inhibition of platelet aggregation. The conversion to this active form is critical, as genetic polymorphisms in metabolic enzymes can significantly affect individual responses to therapy .
Genetic Variability in Response
Genetic factors, particularly polymorphisms in the CYP2C19 gene and CES1 gene (S75N variant), have been shown to influence the efficacy of clopidogrel therapy. For example, patients with certain CES1 variants exhibit enhanced responses to clopidogrel, leading to lower rates of adverse cardiovascular events such as myocardial infarction and stroke .
Case Studies and Clinical Findings
Several clinical studies have highlighted the variability in response to clopidogrel based on genetic makeup:
- Study on Acute Coronary Syndrome Patients : A cohort study involving 851 patients demonstrated that those carrying the CES1 S75N variant had significantly lower rates of cerebrovascular events (4.8% vs. 14%, p < 0.001) and acute myocardial infarction (6.1% vs. 15.1%, p < 0.001) compared to those without this variant .
- Impact of Proton Pump Inhibitors : Co-administration of proton pump inhibitors (PPIs), particularly omeprazole, has been shown to reduce the efficacy of clopidogrel by inhibiting its metabolic activation. This interaction underscores the importance of considering drug-drug interactions when prescribing clopidogrel .
属性
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144644 | |
Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-55-3 | |
Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90055-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。